molecular formula C7H5BrN2O2S B6245258 5-bromo-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 1782056-39-6

5-bromo-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Cat. No.: B6245258
CAS No.: 1782056-39-6
M. Wt: 261.10 g/mol
InChI Key: TUZOIKQWBBDVDT-UHFFFAOYSA-N
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Description

5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde and a brominating agent under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[2,1-b][1,3]thiazole ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient brominating agents, and catalysts to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Organic Synthesis: Used as a building block for the construction of more complex heterocyclic systems.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and carboxylic acid group can enhance its binding affinity to these targets, thereby modulating their activity.

Comparison with Similar Compounds

  • 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
  • 3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde
  • 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Comparison: Compared to similar compounds, 5-bromo-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for the synthesis of derivatives with enhanced biological or material properties.

Properties

CAS No.

1782056-39-6

Molecular Formula

C7H5BrN2O2S

Molecular Weight

261.10 g/mol

IUPAC Name

5-bromo-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C7H5BrN2O2S/c1-3-5(8)10-2-4(6(11)12)13-7(10)9-3/h2H,1H3,(H,11,12)

InChI Key

TUZOIKQWBBDVDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(SC2=N1)C(=O)O)Br

Purity

0

Origin of Product

United States

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